Ethyl 4-(hydroxymethyl)oxane-4-carboxylate
Overview
Description
Ethyl 4-(hydroxymethyl)oxane-4-carboxylate is a useful research compound. Its molecular formula is C9H16O4 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 4-(hydroxymethyl)oxane-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including relevant case studies, research findings, and a comparative analysis of its effects.
Chemical Structure and Properties
This compound is characterized by a unique oxane ring structure, which contributes to its reactivity and biological properties. Its chemical structure can be represented as follows:
- Molecular Formula : C₇H₁₂O₄
- Molecular Weight : 160.17 g/mol
Biological Activities
The compound has been studied for various biological activities, including:
- Antioxidant Activity : this compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Research indicates that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage.
- Antimicrobial Properties : Preliminary studies have shown that this compound possesses antimicrobial activity against several bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of inhibition.
- Anti-inflammatory Effects : this compound has shown potential in reducing inflammation in vitro. This is particularly relevant in the context of chronic inflammatory diseases where oxidative stress plays a pivotal role.
Case Studies and Research Findings
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Antioxidant Capacity Assessment :
A study evaluated the antioxidant capacity of various derivatives of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results indicated that the compound exhibited a significant reduction in DPPH radical concentration, suggesting strong antioxidant activity.Compound DPPH Inhibition (%) This compound 78% Control (Ascorbic Acid) 95% -
Antimicrobial Activity :
In another study, the antimicrobial efficacy of this compound was tested against E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be low, indicating potent antimicrobial action.Bacterial Strain MIC (mg/mL) E. coli 0.5 Staphylococcus aureus 0.3 -
Anti-inflammatory Studies :
In vitro studies demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines in human cell lines treated with lipopolysaccharide (LPS).
The biological activities of this compound can be attributed to its ability to interact with cellular pathways involved in oxidative stress and inflammation. It is hypothesized that the compound may exert its antioxidant effects by upregulating endogenous antioxidant enzymes while downregulating inflammatory mediators.
Properties
IUPAC Name |
ethyl 4-(hydroxymethyl)oxane-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-2-13-8(11)9(7-10)3-5-12-6-4-9/h10H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVPGKYDWDREDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCOCC1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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